molecular formula C25H32N2O4 B12501212 Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12501212
M. Wt: 424.5 g/mol
InChI Key: PINNKMYWQWWFNY-UHFFFAOYSA-N
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Description

PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a propyl ester, a tert-butylbenzamido group, and a morpholinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-tert-butylbenzoic acid with an amine to form the benzamido intermediate.

    Introduction of the Morpholinyl Group: The benzamido intermediate is then reacted with morpholine under suitable conditions to introduce the morpholinyl group.

    Esterification: The final step involves the esterification of the resulting compound with propanol to form the propyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzamido or morpholinyl groups, while reduction may result in the corresponding reduced forms.

Scientific Research Applications

PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The benzamido and morpholinyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

PROPYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the morpholinyl group plays a critical role.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

propyl 5-[(4-tert-butylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C25H32N2O4/c1-5-14-31-24(29)21-17-20(10-11-22(21)27-12-15-30-16-13-27)26-23(28)18-6-8-19(9-7-18)25(2,3)4/h6-11,17H,5,12-16H2,1-4H3,(H,26,28)

InChI Key

PINNKMYWQWWFNY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)N3CCOCC3

Origin of Product

United States

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